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Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such

as supercoiling and catenation, which arise during fundamental cellular processes like

replication, transcription, and recombination. The type IA topoisomerases, Topoisomerase III

alpha (TOP3A) and Topoisomerase III beta (TOP3B), play critical roles in maintaining genome

stability. Their activities are intricately regulated by a variety of post-translational modifications

(PTMs), which modulate their enzymatic function, subcellular localization, and interaction with

other proteins. This technical guide provides a comprehensive overview of the known PTMs of

human TOP3A and TOP3B, with a focus on quantitative data, detailed experimental

methodologies, and visual representations of the regulatory pathways. This information is

crucial for researchers investigating the fundamental biology of these enzymes and for

professionals in drug development targeting topoisomerases.

Topoisomerase III Alpha (TOP3A) Post-Translational
Modifications
TOP3A is a key component of the Bloom syndrome (BLM) helicase-dissolvasome complex,

which is critical for resolving double Holliday junctions and maintaining genomic integrity.

Recent studies have begun to shed light on how PTMs regulate its function, particularly in the

context of DNA-protein crosslinks (DPCs).
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Ubiquitination of TOP3A
A significant PTM of TOP3A is polyubiquitination, which plays a crucial role in the repair of

TOP3A-DPCs. These covalent complexes between TOP3A and DNA are a form of DNA

damage that must be resolved to prevent genomic instability.

Key Findings:

TOP3A-DPCs undergo polyubiquitination[1].

This polyubiquitination is believed to act as a signal for the recruitment of the SPRTN

protease, which then degrades the TOP3A protein, allowing for subsequent DNA repair[1].

The specific E3 ubiquitin ligase responsible for the polyubiquitination of TOP3A-DPCs has

not yet been identified and remains an active area of investigation[1].

Quantitative Data:

Currently, there is a lack of specific quantitative data in the literature regarding the exact

number of ubiquitin molecules attached or the specific lysine residues on TOP3A that are

ubiquitinated.

SUMOylation of TOP3A
In contrast to other topoisomerases like TOP1 and TOP2, TOP3A has not been found to be

regulated by SUMOylation.

Key Findings:

Proteomic studies have not identified any SUMOylation sites on TOP3A[1].

Experimental analysis of TOP3A-DPCs did not detect any SUMOylated forms[1].

This lack of SUMOylation suggests that the signaling and repair pathways for TOP3A-DPCs

are distinct from those of other topoisomerases that are known to be SUMOylated.

Other Potential Post-Translational Modifications
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Currently, there is no direct evidence from the reviewed literature to suggest that TOP3A is

regulated by other major PTMs such as phosphorylation or acetylation. However, the general

involvement of topoisomerases in processes regulated by these PTMs suggests that future

research may uncover such modifications.

Topoisomerase III Beta (TOP3B) Post-Translational
Modifications
TOP3B is unique among human topoisomerases due to its dual activity on both DNA and RNA.

It plays important roles in transcription, translation, and the resolution of R-loops. Its activity is

known to be regulated by post-translational modifications, with arginine methylation being a key

identified PTM.

Arginine Methylation of TOP3B
The C-terminal region of TOP3B contains an Arginine-Glycine-Glycine (RGG) motif that is a

target for arginine methylation. This modification has been shown to be critical for TOP3B's

function.

Key Findings:

TOP3B is methylated at arginine residues R833 and R835 within its C-terminal RGG motif[2]

[3].

The protein arginine methyltransferases (PRMTs) PRMT1, PRMT3, and PRMT6 have been

shown to methylate TOP3B in vitro[2][3].

Arginine methylation is crucial for TOP3B's topoisomerase activity, particularly in resolving

negatively supercoiled DNA and suppressing the formation of co-transcriptional R-loops[2]

[3].

Methylation of TOP3B is also important for its localization to stress granules, indicating a role

in the regulation of translation[2].

The interaction of TOP3B with its auxiliary factor, Tudor domain-containing protein 3

(TDRD3), is partially dependent on the methylation of R833 and R835[2][3]. TDRD3, in turn,

stimulates the DNA and RNA topoisomerase activities of TOP3B[4][5].
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Quantitative Data Summary: Arginine Methylation of TOP3B

Modification Site
Methylating
Enzymes (in vitro)

Functional
Consequence of
Methylation

Quantitative Effect
of Methylation-
Deficient Mutant
(R833/835K)

Arginine 833 (R833)
PRMT1, PRMT3,

PRMT6

Essential for maximal

topoisomerase activity

Less active in

resolving negatively

supercoiled DNA and

suppressing R-loops.

Arginine 835 (R835)
PRMT1, PRMT3,

PRMT6

Important for

localization to stress

granules and

interaction with

TDRD3.

Reduced localization

to stress granules.

Signaling Pathway for TOP3B Regulation by Arginine
Methylation
The following diagram illustrates the signaling pathway for the regulation of TOP3B by arginine

methylation and its interaction with TDRD3.
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Regulation of TOP3B by arginine methylation.

Other Potential Post-Translational Modifications of
TOP3B
While arginine methylation is a well-characterized PTM of TOP3B, the possibility of other

modifications like phosphorylation, ubiquitination, and acetylation remains open for

investigation. The critical roles of TOP3B in transcription and translation, processes heavily

regulated by these PTMs, suggest that further research may reveal additional layers of

regulation.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the post-

translational modifications of Topoisomerase III. These protocols are based on established

techniques and can be adapted for specific research questions.

Immunoprecipitation (IP) of Topoisomerase III
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This protocol is for the enrichment of TOP3A or TOP3B from cell lysates to subsequently

analyze their PTMs by Western blotting or mass spectrometry.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Anti-TOP3A or Anti-TOP3B antibody.

Isotype control IgG.

Protein A/G agarose beads.

Wash buffer (e.g., cold PBS with 0.1% Tween-20).

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).

Procedure:

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the

supernatant containing the protein lysate.

Pre-clearing: (Optional) Add isotype control IgG and Protein A/G beads to the lysate and

incubate to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the primary anti-TOP3A or anti-TOP3B antibody to the pre-cleared

lysate and incubate with gentle rotation at 4°C for 2-4 hours or overnight.

Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2

hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them three to five times with cold

wash buffer to remove non-specifically bound proteins.

Elution: Elute the immunoprecipitated protein from the beads using elution buffer. If using a

low pH elution buffer, neutralize the eluate immediately. Alternatively, resuspend the beads in
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SDS-PAGE sample buffer and boil to elute the proteins for Western blot analysis.

In Vitro Ubiquitination Assay for TOP3A-DPC
This assay can be used to identify potential E3 ligases for TOP3A and to study the

ubiquitination process in a controlled environment.

Materials:

Recombinant TOP3A.

DNA substrate to form DPCs.

Recombinant E1 activating enzyme.

Recombinant E2 conjugating enzyme.

Candidate E3 ubiquitin ligase.

Ubiquitin.

ATP.

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1,

E2, the candidate E3 ligase, and the TOP3A-DNA substrate.

Initiate Reaction: Start the reaction by adding the E3 ligase (or ATP).

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-

TOP3A antibody or an anti-ubiquitin antibody to detect ubiquitinated TOP3A.
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In Vitro Kinase Assay for Topoisomerase III
This protocol can be adapted to screen for kinases that may phosphorylate TOP3A or TOP3B.

Materials:

Recombinant TOP3A or TOP3B.

Candidate kinase.

[γ-³²P]ATP or cold ATP and phospho-specific antibodies.

Kinase reaction buffer (specific to the kinase being tested).

SDS-PAGE gels and Western blotting reagents.

Procedure:

Reaction Setup: Combine the kinase reaction buffer, recombinant Topoisomerase III, the

candidate kinase, and MgCl₂ in a microcentrifuge tube.

Initiate Reaction: Start the reaction by adding ATP (radiolabeled or cold).

Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for

20-30 minutes.

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

Analysis:

If using [γ-³²P]ATP, separate the proteins by SDS-PAGE, expose the gel to a phosphor

screen, and visualize the radiolabeled Topoisomerase III.

If using cold ATP, perform a Western blot and probe with a phospho-specific antibody

against a predicted phosphorylation site or a pan-phospho-serine/threonine/tyrosine

antibody.
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Rapid Approach to DNA Adduct Recovery (RADAR)
Assay for TOP3A-DPCs
The RADAR assay is a sensitive method to detect and quantify DNA-protein crosslinks in cells.

Materials:

Cell lysis buffer (containing guanidinium thiocyanate).

Ethanol.

Wash buffers.

Slot-blot apparatus.

Nitrocellulose membrane.

Anti-TOP3A antibody.

Procedure:

Cell Lysis and DNA Precipitation: Lyse cells directly in the culture dish with the chaotropic

salt-containing lysis buffer. Precipitate the nucleic acids (and covalently bound proteins) with

ethanol.

Washing: Wash the pellet to remove non-covalently bound proteins.

Resuspension: Resuspend the pellet in a suitable buffer.

Quantification: Quantify the DNA concentration.

Slot Blotting: Load equal amounts of DNA onto a nitrocellulose membrane using a slot-blot

apparatus.

Immunodetection: Block the membrane and probe with an anti-TOP3A antibody to detect the

amount of TOP3A covalently bound to the DNA.

Experimental Workflow Diagrams
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The following diagrams illustrate the general workflows for immunoprecipitation followed by

mass spectrometry and the RADAR assay.
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Workflow for IP-Mass Spectrometry.

Cells with
TOP3A-DPCs

Lysis in Chaotropic Buffer

Ethanol Precipitation
of Nucleic Acids & DPCs

Wash Pellet

Resuspend in Buffer

Quantify DNA

Slot Blot onto
Nitrocellulose Membrane

Immunodetection
(anti-TOP3A antibody)

Quantified TOP3A-DPCs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15138130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for the RADAR Assay.

Conclusion and Future Directions
The study of post-translational modifications of Topoisomerase III is a rapidly evolving field.

While significant progress has been made in understanding the regulation of TOP3B by

arginine methylation, many questions remain. For TOP3A, the identification of the E3 ligase

responsible for its polyubiquitination is a key next step. For both isoforms, a comprehensive

and quantitative mapping of all PTMs, including phosphorylation and acetylation, using

advanced mass spectrometry techniques will be crucial to fully understand their complex

regulatory networks.

For drug development professionals, a deeper understanding of the PTMs that regulate

Topoisomerase III activity could open new avenues for therapeutic intervention. Modulating the

activity of the enzymes that add or remove these PTMs could provide a more specific and

targeted approach to controlling Topoisomerase III function in disease states, such as cancer,

where the regulation of DNA topology is often dysregulated. The detailed experimental

protocols provided in this guide offer a solid foundation for researchers to further explore the

intricate world of Topoisomerase III post-translational modifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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